8-Bromo-7-fluoroisoquinoline
Overview
Description
Preparation Methods
The synthesis of 8-Bromo-7-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be done using halogenation reactions where isoquinoline is treated with bromine and fluorine sources under controlled conditions .
Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring. This method allows for the simultaneous installation of an isoquinoline framework and a fluorine substituent . Industrial production methods typically involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
8-Bromo-7-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinolines .
Scientific Research Applications
8-Bromo-7-fluoroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a potential candidate for drug development.
Medicine: Fluorinated isoquinolines, including this compound, are being explored for their potential therapeutic applications.
Mechanism of Action
The mechanism by which 8-Bromo-7-fluoroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Bromo-7-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
8-Fluoroisoquinoline: Similar in structure but lacks the bromine atom.
7-Bromo-8-fluoroisoquinoline: A positional isomer with the bromine and fluorine atoms swapped.
Fluoroquinolines: These compounds have a quinoline framework with fluorine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-7-fluoroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQIFFRWCFFSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445891-57-5 | |
Record name | 8-bromo-7-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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